Acetoxy Cyclosporin A Acetate

描述

Acetoxy Cyclosporin A Acetate is a derivative of Cyclosporin A, a cyclic peptide known for its potent immunosuppressive properties. This compound is primarily used in biochemical research, particularly in the field of proteomics . Cyclosporin A itself is produced by the fungus Tolypocladium inflatum and has been widely studied for its applications in preventing organ transplant rejection and treating autoimmune diseases .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetoxy Cyclosporin A Acetate involves the acetylation of Cyclosporin A. The process typically includes the use of acetic anhydride in the presence of a base such as pyridine to introduce the acetoxy groups . The reaction conditions are carefully controlled to ensure the selective acetylation of the hydroxyl groups present in the Cyclosporin A molecule.

Industrial Production Methods

Industrial production of Cyclosporin A, the precursor to this compound, is achieved through submerged fermentation using the fungus Tolypocladium inflatum . The fermentation process is optimized to maximize the yield of Cyclosporin A, which is then purified and subjected to acetylation to produce this compound.

化学反应分析

Types of Reactions

Acetoxy Cyclosporin A Acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be employed to reduce specific functional groups within the molecule.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

科学研究应用

Acetoxy Cyclosporin A Acetate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of acetylation on the biological activity of cyclic peptides.

Biology: It is employed in proteomics research to investigate protein interactions and functions.

作用机制

The mechanism of action of Acetoxy Cyclosporin A Acetate involves its binding to the receptor protein cyclophilin. This complex then inhibits the enzyme calcineurin, which is crucial for the activation of T-cells . By inhibiting calcineurin, this compound effectively suppresses the immune response, making it valuable in preventing organ transplant rejection and treating autoimmune diseases .

相似化合物的比较

Similar Compounds

Cyclosporin A: The parent compound, known for its immunosuppressive properties.

Tacrolimus: Another immunosuppressant with a similar mechanism of action but different chemical structure.

Sirolimus: An immunosuppressant that inhibits a different pathway (mTOR) compared to Cyclosporin A.

Uniqueness

Acetoxy Cyclosporin A Acetate is unique due to its acetylated structure, which can alter its biological activity and pharmacokinetic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound, Cyclosporin A .

生物活性

Acetoxy Cyclosporin A Acetate (ACA) is a derivative of Cyclosporin A (CsA), a well-known immunosuppressive agent widely used in organ transplantation and autoimmune diseases. This article delves into the biological activity of ACA, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

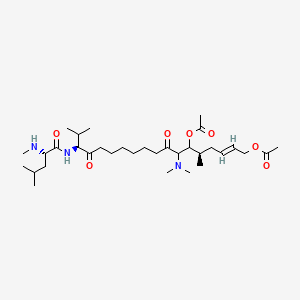

- Chemical Structure : ACA is characterized by its acetylated structure, which alters its biological activity and pharmacokinetic properties compared to CsA. Its molecular formula is with a molecular weight of approximately 1302.70 g/mol .

- Mechanism of Action : ACA exerts its immunosuppressive effects primarily by inhibiting the phosphatase activity of calcineurin. This inhibition prevents the activation of T-cells by blocking the production of interleukin-2 (IL-2) and other cytokines critical for immune response modulation .

Immunosuppressive Properties

- T-cell Activation Inhibition : ACA's primary mechanism involves binding to cyclophilin, forming a complex that inhibits calcineurin. This action is crucial for T-cell activation, making ACA effective in preventing organ rejection post-transplantation .

- Cytokine Production Modulation : By inhibiting calcineurin, ACA reduces the production of key cytokines such as IL-2, TNF-α, and TGF-β1, thereby modulating inflammatory responses .

Comparative Efficacy

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| Cyclosporin A | 59865-13-3 | Potent immunosuppressant |

| Cyclosporin A Acetate | 83602-41-9 | Non-immunosuppressive analog |

| N-Acetyl Cyclosporin A | 138957-23-0 | Similar structure with acetoxy modification |

| Tacrolimus | 104987-11-3 | Another immunosuppressant with different mechanism |

Case Studies and Experimental Data

- Immunosuppressive Effects in Clinical Settings : ACA has been studied for its effectiveness in preventing organ rejection in kidney transplant patients. Clinical trials indicate that ACA demonstrates comparable efficacy to CsA with potentially reduced side effects .

- Toxicity Studies : Research has shown that while CsA can cause hepatotoxicity, ACA's acetylation may mitigate some of these adverse effects. For example, co-administration with N-acetylcysteine (NAC) has been shown to prevent liver damage associated with CsA treatment in animal models .

- Proteomics Studies : Comparative proteomic analyses have revealed that ACA influences various cellular pathways beyond calcineurin inhibition, suggesting broader implications for its use in immunotherapy and cancer treatment .

Pharmacological Applications

This compound is utilized in various fields:

- Medicine : Primarily studied for its immunosuppressive properties in transplantation and autoimmune disorders.

- Research : Employed as a model compound to investigate the effects of acetylation on cyclic peptides and protein interactions in proteomics .

- Industry : Used in pharmaceutical development, particularly as a reference material in quality control processes.

属性

IUPAC Name |

[(E,5R,16S)-6-acetyloxy-7-(dimethylamino)-5,17-dimethyl-16-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-8,15-dioxooctadec-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59N3O7/c1-22(2)21-27(34-8)33(41)35-30(23(3)4)28(39)18-13-11-12-14-19-29(40)31(36(9)10)32(43-26(7)38)24(5)17-15-16-20-42-25(6)37/h15-16,22-24,27,30-32,34H,11-14,17-21H2,1-10H3,(H,35,41)/b16-15+/t24-,27+,30+,31?,32?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHBFWMHRQJRD-GZJMPQFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=CCOC(=O)C)OC(=O)C)N(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/COC(=O)C)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746919 | |

| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138957-23-0 | |

| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。